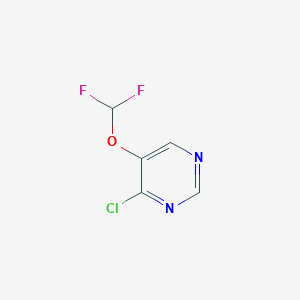
4-Chloro-5-(difluoromethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-5-(ジフルオロメトキシ)ピリミジンは、分子式C5H3ClF2N2Oの有機化合物です。ピリミジン誘導体であり、ピリミジン環の4位にクロロ基、5位にジフルオロメトキシ基が特徴です。
2. 製法
合成経路と反応条件
4-クロロ-5-(ジフルオロメトキシ)ピリミジンを合成する一般的な方法の1つは、2-クロロ-5-ヒドロキシピリミジンと2-ブロモ-2,2-ジフルオロ酢酸エチルを、塩基として炭酸セシウムの存在下で反応させることです。 この反応は通常、ジメチルホルムアミド (DMF) 中、80℃で一晩行われます .
工業生産方法
4-クロロ-5-(ジフルオロメトキシ)ピリミジンの工業生産方法は、文献ではあまり詳しく述べられていません。上記の合成経路は、適切な反応条件と精製工程の最適化により、工業規模に拡大することができます。
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-5-(difluoromethoxy)pyrimidine involves the reaction of 2-chloro-5-hydroxypyrimidine with ethyl 2-bromo-2,2-difluoroacetate in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 80°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
反応の種類
4-クロロ-5-(ジフルオロメトキシ)ピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。
求核置換反応: 4位のクロロ基は、アミンやチオールなどの求核剤で置換されます。
酸化と還元:
カップリング反応: 鈴木-宮浦カップリング反応に使用して、炭素-炭素結合を形成することができます.
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アミン、チオール、その他の求核剤が含まれます。反応は通常、DMFやジメチルスルホキシド (DMSO) などの極性溶媒中で、高温で行われます。
主な生成物
これらの反応で生成される主な生成物は、使用した試薬と条件によって異なります。たとえば、アミンとの求核置換反応では、4-アミノ-5-(ジフルオロメトキシ)ピリミジン誘導体が生成されます。
科学的研究の応用
4-クロロ-5-(ジフルオロメトキシ)ピリミジンは、次のような科学研究でさまざまな用途があります。
作用機序
4-クロロ-5-(ジフルオロメトキシ)ピリミジンの作用機序は、その特定の用途によって異なります。医薬品研究では、疾患経路に関与する特定の酵素や受容体を阻害することによって作用する場合があります。 たとえば、ピリミジン誘導体は、細胞シグナル伝達やがんの進行に重要な役割を果たすキナーゼを阻害することが知られています . 関与する分子標的と経路は、特定の誘導体とその用途によって異なります。
6. 類似化合物の比較
類似化合物
2-クロロ-5-(トリフルオロメトキシ)ピリミジン: 構造は似ていますが、ジフルオロメトキシ基ではなくトリフルオロメトキシ基を持っています.
2-クロロ-5-ヒドロキシピリミジン: 4-クロロ-5-(ジフルオロメトキシ)ピリミジンの合成に使用される前駆体です.
独自性
4-クロロ-5-(ジフルオロメトキシ)ピリミジンは、ピリミジン環にクロロ基とジフルオロメトキシ基の両方が存在することによって独特です。 この置換基の組み合わせにより、独特の化学的および生物学的特性が付与され、医薬品や農薬の特定の用途に価値のあるものとなっています .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethoxy)pyrimidine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Chloro-5-hydroxypyrimidine: The precursor used in the synthesis of 4-Chloro-5-(difluoromethoxy)pyrimidine.
Uniqueness
This compound is unique due to the presence of both a chloro and a difluoromethoxy group on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
生物活性
4-Chloro-5-(difluoromethoxy)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the modification of pyrimidine derivatives. The general approach includes:
- Starting Materials : Utilizing pyrimidine as a base structure.
- Substitution Reactions : Introducing the chloro and difluoromethoxy groups via nucleophilic substitution or electrophilic aromatic substitution techniques.
The synthesis often involves several steps and may require specific reagents to achieve the desired substitutions effectively.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
- Antimicrobial Activity : Studies have indicated that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus, which is known for its biofilm-forming capabilities .
- Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds similar to this compound have been tested for their ability to suppress COX-2 activity, with promising results indicating effective inhibition comparable to established anti-inflammatory drugs .
- Anticancer Properties : The compound has potential as a receptor tyrosine kinase (RTK) inhibitor, particularly targeting VEGFR-2, which plays a vital role in tumor angiogenesis. In vitro studies suggest that certain derivatives exhibit potent inhibition of VEGFR-2, making them candidates for further development as anticancer agents .
Table 1: Biological Activity Summary of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of biofilm formation | |
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | VEGFR-2 inhibition |
Case Studies
-
Antimicrobial Efficacy Against Biofilms :
A study assessed the efficacy of halogenated pyrimidines against Staphylococcus aureus. The results showed that compounds with halogen substitutions significantly reduced biofilm formation and bacterial virulence. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) that supports its potential use in treating resistant infections . -
Inflammatory Response Modulation :
Research focused on the anti-inflammatory effects of pyrimidine derivatives indicated that compounds similar to this compound inhibited COX-2 activity effectively at low concentrations (IC50 values around 0.04 μmol), suggesting their utility in managing inflammatory conditions . -
Cancer Therapeutics :
A comparative study on various pyrimidine derivatives highlighted their selectivity towards VEGFR-2. Compounds structurally related to this compound exhibited IC50 values significantly lower than established inhibitors like sunitinib, indicating their potential as novel anticancer therapies .
特性
分子式 |
C5H3ClF2N2O |
|---|---|
分子量 |
180.54 g/mol |
IUPAC名 |
4-chloro-5-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4-3(11-5(7)8)1-9-2-10-4/h1-2,5H |
InChIキー |
HMSBCOYXBPNYKV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















